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Compound of Interest

Compound Name: LY2881835

Cat. No.: B608724

A comprehensive analysis of experimental data confirms G protein-coupled receptor 40
(GPRA40) as the specific molecular target of the novel agonist LY2881835. This guide provides
a comparative overview of the binding, signaling, and in vivo efficacy data that substantiates
this conclusion, alongside detailed experimental protocols for key validation assays.

LY2881835 is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also
known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPRA4O0 is highly expressed in pancreatic
B-cells and plays a crucial role in glucose-dependent insulin secretion (GDIS), making it an
attractive therapeutic target for type 2 diabetes.[3][4] The validation of GPR40 as the direct
target of LY2881835 is supported by a robust body of preclinical evidence, including binding
affinity studies, functional signaling assays, and in vivo experiments in wild-type and GPR40
knockout animal models.[1][5]

Comparative In Vitro Activity

The interaction of LY2881835 with GPR40 has been characterized through various in vitro
assays, demonstrating high binding affinity and potent agonistic activity. A comparison with
other known GPR40 agonists, such as TAK-875, highlights the distinct pharmacological profile
of LY2881835.
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Note: Dashes indicate data not available in the provided search results.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like LY2881835 initiates a well-defined signaling cascade.
GPRA40 is predominantly coupled to the Gaq protein subunit.[1][3] Upon agonist binding, Gaq
activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds
to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium
(Ca2+).[1][7] This rise in intracellular calcium is a key trigger for the potentiation of glucose-
dependent insulin secretion from pancreatic 3-cells.[1] Some GPR40 agonists can also engage
Gs-cAMP signaling and B-arrestin pathways, which may contribute to their overall efficacy.[3][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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